(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride

Description

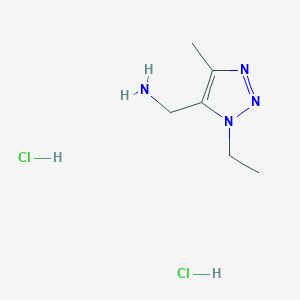

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride is a triazole-based organic compound characterized by a 1,2,3-triazole ring substituted with an ethyl group at position 1, a methyl group at position 4, and a methanamine group at position 5. The dihydrochloride salt form enhances its stability and aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The compound is cataloged under CAS number 1909286-67-4 and is frequently utilized as a building block in drug discovery .

Properties

IUPAC Name |

(3-ethyl-5-methyltriazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-3-10-6(4-7)5(2)8-9-10;;/h3-4,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMENCYWQCOYTJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(N=N1)C)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride typically involves the reaction of 1-ethyl-4-methyl-1H-1,2,3-triazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it valuable in various research fields:

1. Antimicrobial Activity

Triazole derivatives are known for their antifungal properties. Research indicates that (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride shows significant inhibitory effects against various fungal strains, including Candida species. This activity is attributed to its ability to disrupt fungal cell membrane integrity and inhibit ergosterol synthesis.

2. Anticancer Potential

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For example, in vitro studies have shown that the compound can inhibit the proliferation of breast cancer and leukemia cells by modulating signaling pathways related to cell survival and death.

3. Anti-inflammatory Effects

Research has suggested that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Study 1: Antifungal Activity

A study published in Journal of Medicinal Chemistry evaluated the antifungal efficacy of this compound against various Candida species. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Candida albicans, demonstrating its potential as a therapeutic agent in treating fungal infections.

Case Study 2: Anticancer Activity

In a research article featured in Cancer Research, the compound was tested against human breast cancer cell lines (MCF7). The findings revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the triazole ring can bind to the active site of enzymes, thereby blocking their activity . This interaction is often facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations in Triazole Derivatives

The following compounds share structural similarities with (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride, differing primarily in substituents, triazole isomerism (1,2,3 vs. 1,2,4), and amine functionalization:

Table 1: Structural Comparison of Triazole Derivatives

Key Research Findings and Comparative Insights

Impact of Triazole Isomerism

- 1,2,3-Triazole vs. 1,2,4-Triazole : The position of nitrogen atoms in the triazole ring influences electronic properties and biological interactions. 1,2,3-triazoles (e.g., target compound) exhibit distinct hydrogen-bonding capabilities compared to 1,2,4-triazoles (e.g., ), which may affect receptor binding in medicinal chemistry applications .

Substituent Effects

- Alkyl vs.

- Alkenyl Functionality : The but-3-en-1-yl group in introduces unsaturation, enabling further chemical modifications (e.g., click chemistry) but may reduce stability under acidic conditions .

Amine Group Variations

- Primary Amine vs. Piperazine : The methanamine group in the target compound offers a compact structure ideal for covalent conjugation, while the piperazine moiety in ’s derivative enhances basicity and solubility, albeit at the cost of increased molecular weight .

Salt Form and Solubility

- All compounds listed utilize hydrochloride or dihydrochloride salts to improve aqueous solubility. The dihydrochloride form (e.g., target compound) generally provides higher solubility than monohydrochloride salts (e.g., ) .

Table 2: Molecular Weight and Functional Features

| Compound Name | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|

| This compound | 229.12 | Compact alkyl substituents, dihydrochloride salt |

| 1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride | 365.24 | Aromatic substituent, piperazine backbone |

| 1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride | 162.62 | 1,2,4-triazole isomer, monohydrochloride salt |

| [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride | 229.12 | Isopropyl substituent, 1,2,4-triazole isomer |

Biological Activity

(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 140.19 g/mol. It features a triazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing triazole moieties can exhibit anticancer activity. For instance, studies have shown that derivatives with the triazole structure can induce apoptosis in various cancer cell lines. A notable study demonstrated that related triazole compounds exhibited cytotoxicity against human leukemia and breast cancer cell lines with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative A | MCF-7 (Breast Cancer) | 15.63 | Apoptosis induction |

| Triazole Derivative B | CEM (Leukemia) | 0.12 - 2.78 | Cell cycle arrest |

| Triazole Derivative C | U-937 (Monocytic Leukemia) | 10.38 | Caspase activation |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The mechanism often involves disruption of cell wall synthesis and interference with nucleic acid metabolism.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The triazole ring can act as a ligand for various enzymes, inhibiting their function.

- Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It has been observed to interfere with the progression of the cell cycle, particularly at the G2/M checkpoint.

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of triazole derivatives on MCF-7 cells, revealing significant induction of apoptosis through caspase activation pathways. The results indicated that modifications to the triazole structure could enhance potency .

- Antimicrobial Testing : In vitro tests against various pathogens demonstrated that the compound exhibited significant antimicrobial activity, particularly against fungal strains like Candida albicans, showcasing its potential as an antifungal agent .

Q & A

Q. Q1. What are the recommended synthetic routes for (1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methanamine dihydrochloride?

Methodological Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach. For example:

Step 1: Synthesize the triazole core by reacting an ethyl-substituted azide with a methyl-substituted alkyne under Cu(I) catalysis .

Step 2: Functionalize the triazole with a methanamine group via nucleophilic substitution or reductive amination.

Step 3: Convert the free base to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid in anhydrous conditions .

Validation: Confirm regioselectivity of the triazole ring using ¹H-NMR (e.g., characteristic peaks at δ 7.5–8.0 ppm for triazole protons) and purity via HPLC-MS .

Q. Q2. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in airtight, glass containers at 2–8°C in a dark, dry environment to prevent hydrolysis or decomposition. Avoid exposure to moisture, strong oxidizers, or high temperatures (>40°C) .

- Handling: Use nitrile gloves, lab coats, and safety goggles in a fume hood. Avoid skin contact due to potential irritation from hydrochloride salts .

Note: Stability under long-term storage should be monitored via thermogravimetric analysis (TGA) and Karl Fischer titration for moisture content .

Q. Q3. What analytical methods are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use ¹H/¹³C-NMR to verify the triazole ring (e.g., δ 150–160 ppm for triazole carbons) and amine protonation state .

- Purity Assessment: Employ reverse-phase HPLC with UV detection (λ = 254 nm) and ion chromatography to quantify chloride content .

- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ = 239.2 g/mol for the free base) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

Methodological Answer:

- Solubility Testing: Perform equilibrium solubility studies in buffers (pH 1–7.4) using a shake-flask method with UV-Vis spectroscopy quantification. Compare results against computational predictions (e.g., LogP via ChemAxon) .

- Stability Analysis: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., triazole ring opening or amine oxidation) .

Note: Discrepancies may arise from differences in salt forms (dihydrochloride vs. free base) or crystallinity (assessed via XRD ) .

Q. Q5. What experimental design considerations are critical for in vitro pharmacological studies?

Methodological Answer:

- Dose-Response Curves: Use a randomized block design with triplicate wells to minimize plate-edge effects. Include vehicle controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., positive/negative controls) .

- Metabolic Stability: Assess hepatic clearance using human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

Advanced Tip: For receptor-binding assays, validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. Q6. How can researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

- Acute Toxicity Screening: Use Daphnia magna (water flea) or Aliivibrio fischeri (bioluminescent bacteria) assays to estimate EC₅₀ values. Follow OECD Test Guidelines 202 or 209 .

- Bioaccumulation Potential: Calculate log Kow experimentally (shake-flask method) or computationally. Values >3.0 indicate potential bioaccumulation .

Note: Environmental fate studies (e.g., soil adsorption via batch equilibrium tests ) are recommended for compounds with persistent aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.